2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a chemical compound with the CAS Number 1443981-63-2. This compound features a complex structure that includes a chloro group and a cyclopropyl moiety attached to a tetrahydronaphthalene derivative. Its molecular formula is , indicating it contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound is of interest in synthetic organic chemistry due to its potential applications in medicinal chemistry and material science.
This compound is classified as an acetamide, specifically a substituted acetamide due to the presence of the acetamide functional group. Its unique structural features categorize it further within the realm of organic compounds that may exhibit specific biological activities or serve as intermediates in synthetic pathways.
The synthesis of 2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been explored through various methodologies. One notable approach involves the regioselective oxidation of related acetamides to yield haloindanones and halotetralones .
Technical Details:
The molecular structure of 2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can be described using its InChI Code: InChI=1S/C15H18ClNO/c16-10-15(18)17(12-8-9-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,12,14H,3,5,7-10H2
.
The compound has a molecular weight of 263.76 g/mol. Its structural features include:
The chemical reactivity of 2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is influenced by its functional groups. It can participate in various reactions typical for acetamides and halogenated compounds.
Technical Details:
Research into related compounds has indicated that these types of structures can also engage in ring-opening reactions or serve as intermediates in more complex synthetic pathways .
The primary biochemical pathways affected by this compound are not yet well-defined. Further research is needed to elucidate its pharmacodynamics and pharmacokinetics.
While detailed physical properties such as boiling point and melting point are not extensively documented in available literature, the compound is known to exist as a solid at room temperature .
Key chemical properties include:
Further studies are necessary to characterize additional physical properties comprehensively.
2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has potential applications in:
Research continues into its potential therapeutic uses and its role in developing new pharmaceuticals targeting pain and inflammatory diseases .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: